n-Heptafluorobutyrylimidazole

描述

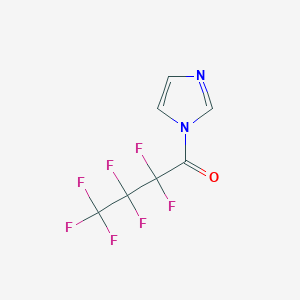

n-Heptafluorobutyrylimidazole: is a chemical compound with the molecular formula C7H3F7N2O and a molecular weight of 264.10 g/mol . It is known for its use as a derivatizing agent in gas chromatography, particularly for the analysis of various pharmaceutical compounds . The compound is characterized by its clear, colorless liquid appearance and high purity .

准备方法

The synthesis of n-Heptafluorobutyrylimidazole involves the reaction of heptafluorobutyric anhydride with imidazole . The reaction is typically carried out under mild conditions, ensuring high yield and purity of the product. Industrial production methods focus on optimizing the reaction conditions to achieve maximum efficiency and cost-effectiveness .

化学反应分析

Acylation Reactions

HFBI primarily reacts with nucleophiles such as amines, hydroxyl groups, and thiols to form stable acylated derivatives. These reactions are critical in derivatizing analytes for gas chromatography (GC) and mass spectrometry (MS).

Amine Derivatization

HFBI reacts with primary and secondary amines to form heptafluorobutyramide derivatives, improving volatility and detection sensitivity. Notable applications include:

Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by imidazole departure (non-acidic by-product).

Hydroxyl Group Derivatization

HFBI acylates hydroxyl-containing compounds, such as alcohols and phenols, under mild conditions:

Key Advantage : The non-acidic imidazole by-product minimizes GC column degradation .

Mechanistic Insights

The reactivity of HFBI follows a nucleophilic acyl substitution mechanism:

-

Electrophilic Activation : The heptafluorobutyryl group withdraws electron density, polarizing the carbonyl bond.

-

Nucleophilic Attack : Amines or hydroxyl groups attack the carbonyl carbon.

-

Imidazole Departure : The imidazole group leaves, forming a stable acylated product.

Example :

This reaction is irreversible under standard derivatization conditions , .

Role in GC Derivatization

HFBI’s low acidity (pKa ~1.37) and high volatility make it ideal for GC applications:

-

Volatility Enhancement : Converts polar compounds (e.g., sugars, amino acids) into non-polar derivatives.

-

Thermal Stability : Withstands high GC temperatures without decomposition , .

Case Study : Derivatization of 3-MCPD in soy sauce:

-

Step 1 : Extract 3-MCPD with ethyl acetate.

-

Step 2 : React with HFBI at 70°C for 30 min.

-

Step 3 : Analyze via GC-NCI-MS with a detection limit of 0.01 mg/kg .

Stability and Reaction Optimization

-

Moisture Sensitivity : HFBI hydrolyzes in aqueous environments, requiring anhydrous conditions , .

-

Catalysts : Pyridine or triethylamine accelerates reactions by neutralizing liberated hydrogen ions .

-

Temperature : Optimal derivatization occurs between 60–80°C , .

Comparative Reactivity

| Acylating Agent | By-Product Acidity | GC Compatibility | Typical Applications |

|---|---|---|---|

| HFBI | Low (imidazole) | High | Amines, hydroxyl compounds |

| Trifluoroacetic anhydride | High (TFA) | Moderate | Steroids, carboxylic acids |

| BSTFA (silylation agent) | Neutral | High | Polar metabolites, sugars |

HFBI’s non-acidic by-product offers superior column longevity compared to traditional acylating agents , .

Limitations and Challenges

科学研究应用

Fluorinated Compounds Synthesis

HFBI is widely recognized for its role as a versatile reagent in the synthesis of fluorinated compounds. Fluorinated compounds are crucial in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. HFBI facilitates the introduction of fluorine atoms into organic molecules, which can significantly alter their chemical properties.

Case Study: Synthesis of Fluorinated Drugs

- Objective: To synthesize fluorinated derivatives of existing drugs to improve their efficacy.

- Method: Utilizing HFBI for acylation reactions to introduce fluorinated groups.

- Results: Enhanced pharmacological profiles were observed in several candidate compounds, demonstrating the utility of HFBI in drug design.

Drug Development

In medicinal chemistry, HFBI enhances the efficacy and stability of drug candidates. The incorporation of fluorine can improve metabolic stability and bioavailability.

Case Study: Monitoring Drug Metabolism

- Study: The derivatization of gabapentin using HFBI allowed for improved detection and quantification in biological samples.

- Method: Samples were derivatized with HFBI before analysis via gas chromatography-mass spectrometry (GC-MS).

- Findings: The method provided reliable data on drug metabolism, showcasing HFBI's role in pharmacokinetic studies .

Polymer Chemistry

HFBI contributes to the formulation of advanced materials by enhancing the thermal and chemical resistance of polymers. This application is particularly relevant in industries requiring high-performance materials.

Data Table: Properties of HFBI-Derived Polymers

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Aerospace, automotive |

| Chemical Resistance | Excellent | Coatings, adhesives |

| Hydrophobicity | Enhanced | Water-repellent surfaces |

Surface Modification

The ability of HFBI to modify surfaces to enhance hydrophobicity is beneficial for creating coatings and materials that require water-repellent properties. This application is crucial in various fields including textiles and construction.

Case Study: Development of Water-Repellent Coatings

- Objective: To create a durable water-repellent coating using HFBI.

- Method: Surfaces were treated with HFBI to form a hydrophobic layer.

- Results: The treated surfaces exhibited significantly reduced water absorption compared to untreated controls.

Analytical Chemistry

HFBI serves as a derivatization reagent in analytical methods for detecting and quantifying various substances. Its application in gas-liquid chromatography (GLC) has proven effective for analyzing complex mixtures.

Application Examples:

- Deoxynivalenol Analysis: HFBI was used to derivatize deoxynivalenol (DON) prior to quantification via GLC, enhancing detection sensitivity .

- Antibiotic Monitoring: HFBI facilitated the analysis of antibiotics such as gentamicin and tobramycin in human serum samples through derivatization techniques .

作用机制

The mechanism of action of n-Heptafluorobutyrylimidazole involves its ability to form stable derivatives with target compounds . This derivatization enhances the detectability and quantification of the target compounds in gas chromatography . The molecular targets include phenols, alcohols, and amines, and the pathways involved are primarily acylation reactions .

相似化合物的比较

n-Heptafluorobutyrylimidazole is unique in its ability to form stable derivatives without causing decomposition or corrosion on columns . Similar compounds include heptafluorobutyric anhydride and other perfluorinated acylating agents . this compound stands out due to its mild reaction conditions and high efficiency in forming derivatives .

生物活性

N-Heptafluorobutyrylimidazole (HFBI) is a fluorinated imidazole compound that serves primarily as a derivatization reagent in analytical chemistry, particularly in gas chromatography (GC). Its unique chemical structure provides specific advantages in the analysis of various biological compounds. This article explores the biological activity of HFBI, focusing on its applications, mechanisms, and relevant research findings.

- Chemical Formula : C₇H₃F₇N₂O

- Molecular Weight : 232.1 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 161 °C

- Density : 1.490 g/mL at 25 °C

HFBI acts as a derivatizing agent, particularly for amine groups, enhancing the volatility and detectability of compounds during GC analysis. Its non-acidic nature reduces the degradation of GC columns, allowing for more stable and reproducible results . The fluorinated groups contribute to its stability and reactivity, making it effective in forming derivatives that can be analyzed quantitatively.

Biological Applications

- Derivatization in Hormone Analysis : HFBI has been used to derivatize insect juvenile hormones for their identification and quantification. This process enhances the sensitivity and specificity of GC analyses, facilitating studies on hormonal regulation in insects .

- Pharmaceutical Analysis : HFBI is employed in the analysis of various pharmaceutical compounds, including antibiotics and antivirals. Its ability to form stable derivatives allows for better detection limits and accuracy in pharmacokinetic studies .

- Environmental Studies : The compound has also been utilized in environmental chemistry to analyze pollutants and biological markers in various matrices, demonstrating its versatility beyond traditional biological applications .

Case Study 1: Insect Juvenile Hormones

A study published in the Journal of Chromatography highlighted the use of HFBI for the derivatization of juvenile hormones from insects. The researchers noted that using HFBI significantly improved the detection limits and resolution during GC analysis, allowing for detailed studies on hormonal effects on insect behavior .

Case Study 2: Pharmaceutical Derivatization

In another study focusing on pharmaceutical compounds, HFBI was used to derivatize a range of amines present in drug formulations. The results indicated that HFBI not only improved the chromatographic performance but also provided insights into the metabolic pathways of these drugs within biological systems .

Research Findings

属性

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-1-imidazol-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F7N2O/c8-5(9,6(10,11)7(12,13)14)4(17)16-2-1-15-3-16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYHGYDAVLDKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F7N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186211 | |

| Record name | 1-(Heptafluorobutyryl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32477-35-3 | |

| Record name | N-(Heptafluorobutyryl)imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32477-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Heptafluorobutyryl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032477353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32477-35-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Heptafluorobutyryl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Heptafluorobutyrylimidazole is primarily used as a derivatizing agent to enhance the detectability of target analytes in techniques like gas chromatography. It reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and phenols, to form volatile, electron-capturing derivatives. This derivatization is particularly useful when analyzing trace amounts of these compounds in complex matrices like food or biological samples. [, , , ]

ANone: Research demonstrates HFBI's utility in analyzing various compounds, including:

- α- and β-tribenosides in human plasma: These compounds, after extraction and derivatization with HFBI, can be quantified using GC with a 63Ni-electron capture detector, achieving a detection limit down to 5 ng/ml for β-tribenoside. [, ]

- Dihydroetorphine hydrochloride in biological fluids: HFBI enables the detection of this potent analgesic in blood and urine samples by forming a monoheptafluorobutyl derivative that is detectable by GC-MS with a limit of detection of 1 pg. []

ANone: While HFBI is a valuable tool, some potential limitations should be considered:

- Matrix effects: Interfering compounds in complex matrices may affect the derivatization efficiency or chromatographic separation. Sample cleanup procedures are often necessary to minimize these matrix effects. [, , , ]

A: Gas chromatography, particularly when coupled with electron capture detectors (GC-ECD) or mass spectrometry (GC-MS), is widely employed for the analysis of HFBI derivatives. These techniques offer high sensitivity and selectivity, enabling the quantification of trace amounts of the target analytes in complex mixtures. [, , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。